1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine
Description
Contextualization of the Pyrazolo[3,4-b]pyrazine Core Structure in Heterocyclic Chemistry Research
The pyrazolo[3,4-b]pyrazine scaffold is a significant bicyclic heteroaromatic system. nih.gov It is structurally analogous to purine (B94841) bases, such as adenine (B156593) and guanine, which are fundamental components of nucleic acids. This similarity has spurred considerable interest in the medicinal chemistry community to explore pyrazolo[3,4-b]pyrazines as potential modulators of biological pathways. nih.gov The arrangement of nitrogen atoms within the fused ring system imparts unique electronic properties, influencing its reactivity and interaction with biological targets. ontosight.ai Research into this core structure is part of a broader effort to expand the chemical space of pharmacologically relevant heterocycles.
Overview of Fused Nitrogen-Containing Heterocycles in Modern Chemical Synthesis
Fused nitrogen-containing heterocycles are a cornerstone of modern organic synthesis and drug discovery. The fusion of two or more nitrogen-containing rings creates rigid molecular architectures with well-defined three-dimensional shapes, which is often a desirable feature for selective binding to biological macromolecules. nih.gov Synthetic chemists have developed a wide array of methodologies to construct these complex scaffolds, often employing multi-component reactions or cascade cyclizations to achieve molecular diversity efficiently. nih.gov The versatility of these systems allows for the introduction of various functional groups, enabling the fine-tuning of their physicochemical and biological properties.
Specific Research Focus on 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine within the Pyrazolopyrazine Family
Within the broader family of pyrazolopyrazines, "this compound" is a specific derivative that has attracted research interest. The presence of a methyl group at the N1 position and an amino group at the C3 position distinguishes it from the parent scaffold and other derivatives. The methylation at the N1 position can influence the compound's solubility, metabolic stability, and binding interactions. The amino group at the C3 position provides a key site for further chemical modification and can act as a hydrogen bond donor, which is often crucial for biological activity.
Rationale and Objectives for Investigating this compound
The investigation into "this compound" is driven by several key scientific objectives. These range from fundamental synthetic chemistry to the exploration of its potential applications.
A primary objective in the study of this compound is the development of efficient and versatile synthetic routes. Researchers aim to devise methods that allow for the controlled introduction of the methyl and amino groups onto the pyrazolo[3,4-b]pyrazine core. Common strategies involve the cyclocondensation of appropriately substituted 5-aminopyrazoles with various 1,3-dielectrophilic partners. researchgate.net The development of one-pot or multi-component reactions is a particular focus, as these approaches offer a more streamlined and environmentally friendly way to generate libraries of related compounds for further study. researchgate.net
Below is a table summarizing potential precursor combinations for the synthesis of the pyrazolo[3,4-b]pyrazine core.
| Pyrazolo Precursor | Dielectrophilic Partner | Resulting Fused System |
|---|---|---|
| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |
| o-Aminonitrosopyrazole | Cyclic β-Diketone | Fused Pyrazolo[3,4-b]pyrazine |
| 5-Aminopyrazole-4-carbaldehyde | Active Methylene (B1212753) Compounds | Substituted Pyrazolo[3,4-b]pyridines |
Understanding the chemical reactivity of "this compound" is another key research goal. The amino group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations. These may include acylation, alkylation, and participation in coupling reactions to introduce further molecular diversity. The pyrazolo[3,4-b]pyrazine ring system itself can also undergo reactions such as electrophilic substitution, although the specific regioselectivity will be influenced by the existing substituents. Studying these transformations is crucial for developing derivatives with tailored properties.
The investigation of "this compound" contributes to the broader understanding of heterocyclic chemistry. By studying its synthesis and reactivity, chemists can gain insights into the fundamental principles that govern the behavior of fused nitrogen-containing heterocycles. This knowledge can then be applied to the design and synthesis of other novel heterocyclic systems with desired properties. Furthermore, the exploration of this specific scaffold and its derivatives expands the toolbox of available building blocks for applications in areas such as medicinal chemistry and materials science. ontosight.ai The development of new derivatives based on this core structure could lead to the discovery of compounds with valuable biological or photophysical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyrazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-6-4(5(7)10-11)8-2-3-9-6/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQHOOMZLJTKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303669 | |
| Record name | 1-methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500731-37-3 | |
| Record name | 1-methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Amine
Historical and Contemporary Synthetic Routes to Pyrazolo[3,4-b]pyrazines and Related Scaffolds
The construction of the pyrazolo[3,4-b]pyrazine ring system, and the closely related pyrazolo[3,4-b]pyridine scaffold, has been approached through various synthetic strategies over the years. nih.gov Historically, the synthesis of these fused systems often involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For instance, early methods involved treating 5-aminopyrazoles with 1,3-diketones in glacial acetic acid to form the corresponding pyrazolo[3,4-b]pyridines. nih.gov
A predominant strategy in the synthesis of these bicyclic systems is the construction of the pyridine (B92270) or pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) core. nih.govmdpi.com This approach typically utilizes a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative, which acts as a dinucleophile, reacting with a biselectrophilic partner to form the second ring. nih.gov
Contemporary methods have focused on improving efficiency, yield, and molecular diversity. This includes the development of multi-component reactions, which allow for the assembly of complex molecules from simple starting materials in a single step. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often reducing reaction times and improving yields for the construction of pyrazolo[3,4-b]pyridine and related scaffolds. researchgate.netresearchgate.netresearchgate.net Furthermore, modern synthetic routes have explored novel cyclization strategies, such as the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, to produce functionalized pyrazolo[3,4-b]pyridines. nih.gov
Detailed Analysis of Precursors and Starting Materials for 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Synthesis
The synthesis of this compound relies on the strategic selection of precursors that provide the necessary atoms and functional groups for the target structure. The core of the molecule is the pyrazolo[3,4-b]pyrazine nucleus, which is typically formed by fusing a pyrazole ring with a pyrazine ring.
Key starting materials for this synthesis generally fall into two categories:
Substituted Pyrazoles: A crucial precursor is a pyrazole ring bearing an amino group and a reactive site for cyclization, often a cyano or ester group. For the target compound, a 3-amino-1-methylpyrazole derivative is essential to introduce the required methyl group at the N-1 position of the pyrazole ring.
Pyrazine Precursors or Reagents for Pyrazine Ring Formation: The pyrazine portion of the molecule can be introduced in several ways. One common method involves the condensation of a diaminopyrazole with a 1,2-dicarbonyl compound. Alternatively, a precursor like 3-chloro-2-cyanopyrazine can be reacted with a hydrazine (B178648) derivative to build the pyrazole ring onto an existing pyrazine. researchgate.net
Synthesis and Functionalization of Key Intermediates
The successful synthesis of this compound hinges on the preparation and functionalization of key intermediates. A common and vital intermediate is a 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
The synthesis of such pyrazole intermediates often begins with the reaction of a hydrazine derivative with a suitable three-carbon component. For example, 5-amino-4-cyanopyrazoles can be prepared by reacting hydrazines with ethoxymethylene malononitrile (B47326) under microwave irradiation. cu.edu.eg To obtain the desired N-1 methylation, methylhydrazine is used as the starting hydrazine.
Once the substituted aminopyrazole is formed, it can undergo further functionalization if necessary. However, for the direct synthesis of the target compound, the primary subsequent step is the cyclization to form the fused pyrazine ring. researchgate.net
Novel Synthetic Approaches for this compound
Recent advancements in organic synthesis have led to novel and more efficient methods for constructing the pyrazolo[3,4-b]pyrazine core. These modern approaches often focus on improving yields, reducing the number of synthetic steps, and employing more environmentally benign conditions. cu.edu.eg
One innovative strategy involves multi-component reactions (MCRs). For the related pyrazolo[3,4-b]pyridine systems, one-pot, three-component syntheses have been developed by reacting an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, often under catalyst-free conditions or with the aid of green solvents like polyethylene (B3416737) glycol (PEG-400). researchgate.net Similar principles can be applied to the synthesis of pyrazolo[3,4-b]pyrazines.
Microwave-assisted organic synthesis (MAOS) has also proven to be a valuable tool. researchgate.net It can significantly accelerate the cycloaddition and condensation reactions required to form the fused ring system, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating. researchgate.netcu.edu.eg
Cyclization Strategies and Optimized Reaction Conditions
The key step in forming the this compound is the cyclization reaction that fuses the pyrazine ring onto the pyrazole core. A common strategy involves the condensation of a 4,5-diaminopyrazole derivative with a 1,2-dicarbonyl compound.
Alternatively, a widely used method for constructing fused pyrazoloazines involves the reaction of 5-aminopyrazoles with various bielectrophilic moieties. researchgate.net For instance, the reaction of 3-chloro-2-cyanopyrazine with methylhydrazine can directly yield the this compound skeleton. researchgate.net
Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This includes the choice of solvent, temperature, catalyst, and reaction time. For example, in the synthesis of related pyrazolo[3,4-b]pyridines, conditions can range from refluxing in acetic acid to using catalysts like zirconium(IV) chloride (ZrCl4) at elevated temperatures. mdpi.commdpi.com The table below summarizes various conditions used in the synthesis of related scaffolds, which can inform the optimization for the target compound.
| Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Ref |
| InCl₃ | Water | Microwave | - | High | researchgate.net |
| ZrCl₄ | DMF/EtOH | 95 °C | 16 h | 13-28 | mdpi.com |
| None (Grinding) | Solvent-free | - | 5 min | 95 | researchgate.net |
| Silica Sulfuric Acid | EtOH | 90 °C | 20 min | - | researchgate.net |
| Pyrrolidine | Ethanol | 80 °C | 4 h | 72-87 | researchgate.net |
Regioselectivity and Stereoselectivity Considerations in Synthesis
Regioselectivity is a critical consideration in the synthesis of substituted pyrazolo[3,4-b]pyrazines, particularly when using unsymmetrical precursors. The formation of the desired isomer, this compound, depends on controlling the direction of the cyclization reaction.
When an unsymmetrical 1,3-dicarbonyl compound is used to form a pyridine ring on a 5-aminopyrazole, a mixture of two regioisomers can be formed. mdpi.com The outcome is determined by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl is typically attacked first. nih.govmdpi.com By using reagents with highly differentiated electrophilic centers, such as 1,1,1-trifluoropentane-2,4-dione, high regioselectivity can be achieved. nih.govmdpi.com
In the synthesis of the target compound, starting with a pre-methylated pyrazole, such as 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, ensures that the methyl group is locked into the desired N-1 position, thus avoiding regioselectivity issues related to N-alkylation of the pyrazole ring. Subsequent cyclization to form the pyrazine ring must then be controlled to yield the 3-amino isomer. For instance, in cascade reactions involving 5-aminopyrazoles and alkynyl aldehydes, excellent regioselectivity has been reported, affording only the C6-substituted pyrazolo[3,4-b]pyridine. nih.gov
Stereoselectivity is generally not a primary concern in the synthesis of the aromatic pyrazolo[3,4-b]pyrazine core itself, unless chiral centers are present in the substituents.
Optimization of Synthetic Yields and Purity Profiles
Maximizing the yield and ensuring the high purity of this compound are paramount for its potential applications. Optimization is an iterative process involving the systematic variation of reaction parameters.
Key factors that influence yield and purity include:
Catalyst: The choice of catalyst can dramatically affect reaction rates and selectivity. Both Lewis acids (e.g., ZrCl₄, InCl₃) and Brønsted acids (e.g., acetic acid, trifluoroacetic acid) have been employed in related syntheses. researchgate.netmdpi.comrsc.org
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction temperature. Solvents ranging from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) have been used. researchgate.netmdpi.com Green chemistry approaches favor the use of water or PEG-400, or even solvent-free conditions. researchgate.netresearchgate.net
Temperature: Reaction temperature is a critical parameter. While some reactions proceed at room temperature, many require heating, either conventionally or via microwave irradiation, to overcome activation barriers. researchgate.netmdpi.comrsc.org
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time that maximizes product formation while minimizing the formation of byproducts.
Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to remove unreacted starting materials, reagents, and any side products.
Process Improvements and Scalability Considerations
For the large-scale synthesis of this compound, several process improvements and scalability considerations are crucial for ensuring an efficient, safe, and cost-effective manufacturing process. These considerations often draw from established industrial practices for the synthesis of related heterocyclic compounds.
One key area for process improvement is the use of continuous flow chemistry. As demonstrated in the scalable synthesis of a related compound, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, continuous manufacturing processes can offer significant advantages over traditional batch methods. beilstein-journals.org A continuous flow setup, potentially involving a plug-flow reactor for initial reactions followed by a continuous stirred-tank reactor (CSTR) for subsequent steps, can enhance safety, improve heat and mass transfer, and allow for better control over reaction parameters. This is particularly important for reactions that are highly exothermic or involve hazardous reagents.
The choice of starting materials and reagents is another critical factor for scalability. Utilizing readily available and cost-effective raw materials is paramount. For instance, a synthetic route starting from commercially available 2,6-dichloropyrazine (B21018) could be advantageous for large-scale production. beilstein-journals.org Furthermore, minimizing the use of expensive or hazardous reagents and catalysts is essential. Process optimization studies would focus on reducing the equivalents of reagents, exploring greener solvents, and identifying more efficient and recyclable catalysts.
Safety is a primary concern in any scale-up operation. A thorough hazard evaluation of all reaction steps is necessary to identify potential thermal runaways, gas evolution, or the formation of unstable intermediates. The use of continuous processing can mitigate some of these risks by minimizing the volume of hazardous materials at any given time.
The table below summarizes key process improvement and scalability considerations:
| Consideration | Improvement Strategy | Rationale |
| Reaction Technology | Continuous Flow Chemistry (Plug-Flow Reactors, CSTRs) | Enhanced safety, better process control, improved heat and mass transfer. beilstein-journals.org |
| Starting Materials | Use of readily available and cost-effective precursors | Reduces overall manufacturing cost and ensures a stable supply chain. |
| Reagent Optimization | Minimizing equivalents of reagents, exploring greener solvents | Reduces waste, cost, and environmental impact. |
| Catalysis | Use of efficient and recyclable catalysts | Improves process efficiency and reduces catalyst-related costs and waste. |
| Isolation & Purification | Development of robust crystallization methods | Simplifies downstream processing and improves product purity. |
| Process Safety | Thorough hazard evaluation and implementation of safety measures | Ensures safe operation at a larger scale. |
Comparative Analysis of Different Synthetic Routes
Several synthetic routes can be proposed for the synthesis of this compound, each with its own set of advantages and disadvantages. A comparative analysis of these routes is essential for selecting the most efficient and practical approach for a specific application, whether for laboratory-scale synthesis or industrial production. The two primary strategies involve either building the pyrazine ring onto a pyrazole core or vice-versa.
Route A: Pyrazine Ring Formation from a Pyrazole Precursor
This approach typically starts with a substituted 5-aminopyrazole. For the target molecule, the starting material would be 5-amino-1-methylpyrazole. This can be reacted with a suitable C2-synthon to construct the pyrazine ring. A common method involves condensation with an α-dicarbonyl compound or its equivalent.
Advantages: The starting 5-aminopyrazoles are often readily accessible. This route allows for the late-stage introduction of diversity on the pyrazine ring if appropriately functionalized precursors are used.
Disadvantages: The reaction conditions for the cyclization can sometimes be harsh, potentially leading to side products. Regioselectivity can be an issue if unsymmetrical dicarbonyl compounds are used.
Route B: Pyrazole Ring Formation from a Pyrazine Precursor
This strategy begins with a substituted pyrazine. A plausible starting material is a dihalopyrazine, such as 2,3-dichloropyrazine. The synthesis would proceed through a sequence of nucleophilic substitution reactions.
Reaction with methylhydrazine: One of the chloro groups is displaced by methylhydrazine. This is followed by an intramolecular cyclization to form the pyrazole ring.
Amination: The remaining chloro group is then substituted with an amino group, for instance, through reaction with ammonia (B1221849) or a protected amine equivalent.
A similar approach has been described for the synthesis of the analogous 1-methyl-1H-pyrazolo(3',4':4,5)thieno(2,3-b)pyridine-3-amine, where 2-cyano-3-chlorothieno(2,3-b)pyridine was reacted with methylhydrazine. prepchem.com
Advantages: Pyrazine starting materials are often commercially available. This route can offer good control over the substitution pattern on the pyrazole ring.
Disadvantages: The sequential nucleophilic substitutions may require careful optimization to control regioselectivity and avoid side reactions. The handling of hydrazine derivatives can pose safety challenges.
The following table provides a comparative overview of these two potential synthetic routes:
| Feature | Route A: From Pyrazole Precursor | Route B: From Pyrazine Precursor |
| Starting Material | 5-Amino-1-methylpyrazole | 2,3-Dichloropyrazine |
| Key Transformation | Pyrazine ring formation (condensation/cyclization) | Pyrazole ring formation (nucleophilic substitution/cyclization) and amination |
| Potential Advantages | Readily available pyrazole precursors; potential for late-stage diversification. | Commercially available pyrazine precursors; good control over pyrazole substitution. |
| Potential Challenges | Harsh reaction conditions; potential for side products and regioselectivity issues. | Regioselectivity control in sequential substitutions; handling of hydrazine. |
Chemical Reactivity and Transformation of 1 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyrazine core is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. The positions of these substitutions are dictated by the electronic nature of the fused rings and the directing effects of the existing substituents, namely the methyl and amine groups.
The fused pyrazolo[3,4-b]pyridine system, a close analog to the pyrazolo[3,4-b]pyrazine core, demonstrates that electrophilic substitution readily occurs. For instance, bromination and chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine result in substitution at the 3-position of the heterocyclic core. rsc.org Conversely, nitration tends to occur on the benzyl (B1604629) substituent rather than the heterocyclic ring itself. rsc.org
The reactivity of the pyrazolo[3,4-b]pyrazine system can also be compared to pyrazolo[3,4-d]pyrimidines. In 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution with methylamine (B109427) selectively occurs at the 4-position of the pyrimidine (B1678525) ring, leaving the chloromethyl group intact. mdpi.com This suggests that the chlorine atom on the pyrimidine ring is more susceptible to nucleophilic attack than the one in the side chain. mdpi.com
The amine group at the 3-position and the nitrogen atoms within the pyrazole (B372694) and pyrazine (B50134) rings are key sites for functionalization. The primary amine can undergo various reactions, including acylation and alkylation, which are discussed in a later section. The ring nitrogen atoms can also be targeted. For example, N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine yields the 7-oxide. rsc.org
Metal-Catalyzed Coupling Reactions Involving 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazolo-fused heterocyclic systems. These methods offer a versatile approach to introduce a wide array of substituents onto the core structure.
The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are particularly valuable for functionalizing heterocyclic compounds. nih.govmdpi.com For instance, in the synthesis of pyrazolo[3,4-c]pyridine derivatives, a related scaffold, Suzuki-Miyaura coupling is used for C-3 functionalization through a tandem borylation process, while Buchwald-Hartwig amination is employed for C-5 functionalization. nih.gov
These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of these components can significantly influence the reaction's efficiency and selectivity. For example, in the coupling of halo-1,2,4-benzotriazine 1-oxides with arylamines, a combination of Pd(OAc)₂, XPhos, and K₃PO₄ has been shown to be effective. nih.gov The development of new palladium precatalysts has enabled these reactions to proceed under milder conditions, even at low temperatures. mdpi.com
The following table summarizes representative conditions for these coupling reactions on related heterocyclic cores:
| Reaction Type | Substrate | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 5-halo-1H-pyrazolo[3,4-c]pyridine | Pd-catalyst | Not specified | Not specified | nih.gov |
| Suzuki-Miyaura Coupling | Borylated 1H-pyrazolo[3,4-c]pyridine | [Ir(COD)OMe]₂, dtbpy (for borylation) | Not specified | MTBE (for borylation) | nih.gov |
| Buchwald-Hartwig Amination | 7-chloro-1,2,4-benzotriazine 1-oxide | Pd(OAc)₂ / XPhos | K₃PO₄ | t-butanol/water | nih.gov |
Oxidation and Reduction Pathways
The oxidation and reduction of the pyrazolo[3,4-b]pyrazine scaffold can lead to the formation of new derivatives with altered electronic properties. The pyrazine ring, in particular, is known to undergo both oxidation and reduction.
In related pyrazolo[3,4-b]quinoline systems, the oxidation of a partially saturated ring can lead to a fully aromatic system. For example, 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine can be oxidized to the fully aromatic 4-amino-1H-pyrazolo[3,4-b]quinoline using 9,10-phenanthrenequinone. mdpi.com A variety of other oxidizing agents have been reported for the dehydrogenation of similar heterocyclic systems, including manganese dioxide and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net
Reduction of nitro-substituted pyrazolo-pyridines is also a known transformation. For example, 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine can be synthesized, which suggests that a nitro group can be introduced and potentially reduced to an amino group, further expanding the functionalization possibilities. nih.gov
Amine Group Reactivity: Acylation, Alkylation, and Condensation Reactions
The 3-amino group of this compound is a primary nucleophilic center, making it highly reactive towards a variety of electrophiles. msu.edumsu.edu
Acylation: Primary amines readily react with acid chlorides and acid anhydrides to form amides. libretexts.orglibretexts.org This reaction is often performed in the presence of a base to neutralize the acid byproduct. libretexts.org For example, acylation of a related pyrazolo-pyrazine derivative has been reported. nih.gov
Alkylation: The direct alkylation of primary amines with alkyl halides can be challenging to control and may result in a mixture of primary, secondary, and tertiary amine products. msu.edulibretexts.org However, under specific conditions, selective alkylation can be achieved.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For instance, a pyrazolo-pyrazine derivative has been shown to react with p-chlorobenzaldehyde. nih.gov Another example is the reaction of 3-chloro-2-cyanopyrazine with hydrazine (B178648) hydrate (B1144303) to form an amidrazone, which can then be condensed with an aldehyde. nih.gov
The following table provides examples of reactions involving the amine group on related heterocyclic systems:
| Reaction Type | Reactant | Product Type | Reference |
|---|---|---|---|
| Acylation | Acid chloride/anhydride | Amide | libretexts.orglibretexts.orgnih.gov |
| Condensation | p-chlorobenzoic aldehyde | Schiff base/imine | nih.gov |
| Reaction with Isothiocyanate | Phenyl-isothiocyanate | Thiourea (B124793) derivative | nih.gov |
Ring-Opening and Rearrangement Reactions of the Pyrazolo[3,4-b]pyrazin-3-amine Scaffold
While the pyrazolo[3,4-b]pyrazine scaffold is generally stable, under certain conditions, ring-opening or rearrangement reactions can occur. In related pyrazolo[4,3-b]pyridines, nitrosation of 3-acetamido-2-methylpyridines leads to a rearrangement and subsequent cyclization to form the pyrazolo[4,3-b]pyridine ring system. rsc.org
In some cases, the synthesis of pyrazolo-fused systems can lead to isomeric products. For example, the reaction of 3-acylpyridine N-oxide tosylhydrazones can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The regioselectivity of such cyclizations can sometimes be controlled by the choice of reaction conditions. nih.gov Additionally, the reaction of 5-amino-1-phenylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one can produce isomeric pyrazolo[3,4-b]pyridin-3-ones. imist.ma
Investigation of Reaction Mechanisms and Intermediates
The study of reaction mechanisms and the identification of transient intermediates are fundamental to understanding and optimizing the synthesis and functionalization of heterocyclic compounds like this compound. Mechanistic insights allow for improved reaction control, yield optimization, and the rational design of new synthetic routes.
Research into the formation of the pyrazolo[3,4-b]pyrazine scaffold suggests a process involving cyclocondensation reactions. The synthesis of the core structure often starts from appropriately substituted pyrazine precursors. For instance, the treatment of 3-chloro-2-cyanopyrazine with methylhydrazine yields the corresponding this compound. researchgate.netnih.gov The reaction mechanism is proposed to begin with a nucleophilic aromatic substitution (SNAr) where the methylhydrazine displaces the chlorine atom on the pyrazine ring. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine attacks the electrophilic carbon of the nitrile group, leading to the formation of the fused pyrazole ring after tautomerization.
A key piece of evidence supporting this pathway comes from related reactions where intermediates have been isolated. When 3-chloro-2-cyanopyrazine is treated with hydrazine hydrate (instead of methylhydrazine), the corresponding amidrazone intermediate can be formed. nih.gov This intermediate is the product of the addition of hydrazine to the nitrile group and can be subsequently cyclized. The isolation of such an intermediate provides strong support for the proposed cyclization mechanism.
Once formed, the 3-amino group of this compound serves as a handle for further chemical transformations. Studies have shown this amine undergoes several typical reactions, including acylation, condensation with aldehydes (like p-chlorobenzoic aldehyde) to form Schiff bases, and addition to isothiocyanates (such as phenyl-isothiocyanate) to yield thiourea derivatives. researchgate.netnih.gov
Table 1: Chemical Transformations of the 1H-Pyrazolo[3,4-b]pyrazine Core
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyrazin-3-amine derivative | Acylating Agent | Acylated amine | nih.gov |
| 1H-Pyrazolo[3,4-b]pyrazin-3-amine derivative | p-Chlorobenzoic aldehyde | Schiff base | nih.gov |
| 1H-Pyrazolo[3,4-b]pyrazin-3-amine derivative | Phenyl-isothiocyanate | Thiourea derivative | nih.gov |
While specific mechanistic studies on this compound are limited in publicly available literature, the investigation techniques used for analogous pyrazolo-fused systems provide a clear framework for how such research is conducted. These methods include the isolation and characterization of intermediates, studies of regioselectivity, and computational modeling.
In syntheses involving precursors with multiple reactive sites, determining the regioselectivity of a reaction is crucial. For example, in the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, it was found that nucleophilic substitution occurs selectively at the C4-position of the pyrimidine ring, leaving the chloromethyl group intact. mdpi.com The structure of the resulting product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was unequivocally confirmed by X-ray diffraction analysis, providing definitive proof of the reaction's outcome. mdpi.com
In more complex multi-step or multi-component syntheses, key intermediates are often isolated and characterized to elucidate the reaction pathway. During the synthesis of certain 1H-pyrazolo[3,4-b]pyridine derivatives, intermediates have been successfully isolated and their structures confirmed via spectroscopic methods like NMR and mass spectrometry before proceeding to the next synthetic step. nih.gov This stepwise approach is invaluable for understanding complex reaction cascades.
Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. DFT studies can be used to calculate the energy profiles of different potential reaction pathways, helping to identify the most favorable mechanism and predict the structure of transition states and intermediates. researchgate.net
Table 2: Examples of Intermediates in the Synthesis of Related Pyrazolo-Fused Heterocycles
| Reaction Type | Precursors | Identified Intermediate | Characterization Method | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | 5-Amino-1-methyl(phenyl)-1H-pyrazole-4-carbonitrile | Aldehyde derivative (from reduction of nitrile) | Not isolated, but proposed structures | mdpi.com |
| Buchwald–Hartwig Coupling | 5-Bromo-3-iodo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine + (3-aminophenyl)(morpholino)methanone | Buchwald-Hartwig coupled product (Intermediate 13) | Spectroscopic analysis | rsc.org |
| Multi-step Synthesis | 5-((3-Fluorophenyl)sulfonyl)-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-amine + 4-nitrobenzoyl chloride | 4-Nitrobenzamide derivative (Intermediate 9i) | Silica gel chromatography, NMR, LCMS | nih.gov |
These examples from related heterocyclic systems highlight the established methodologies used to probe reaction mechanisms and intermediates. Applying these techniques—including the isolation of intermediates, regioselectivity analysis confirmed by X-ray crystallography, and computational modeling—would provide a deeper and more precise understanding of the chemical reactivity and transformations of this compound.
Based on a comprehensive search for scientific literature and data, it is not possible to generate the requested article on “this compound” with the specified level of detail. The required experimental data for advanced structural and spectroscopic characterization for this specific compound are not publicly available.
The searches yielded detailed information for structurally related but distinct compounds, such as other derivatives of the pyrazolo[3,4-b]pyrazine core or different heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. Adhering to the strict instruction to focus solely on "this compound" prevents the use of data from these analogs.
Consequently, the content required to populate the following sections of the outline could not be located:
Advanced Structural Characterization and Spectroscopic Elucidation
Electronic Absorption and Emission Spectroscopy:While data exists for the parent molecule without the 3-amino group, specific electronic spectra to determine the electronic structure of the title compound are not available.
Without access to these fundamental research findings, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not feasible.
Computational and Theoretical Studies of 1 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine molecule. These methods solve approximations of the Schrödinger equation to yield insights into the molecule's electronic landscape.
For related heterocyclic compounds, such as aminopyrazoles, DFT calculations using functionals like B3LYP with basis sets like 6-311++G(d,p) have been successfully employed to predict stable geometries and electronic properties mdpi.com. Such calculations for this compound would similarly reveal bond lengths, bond angles, and dihedral angles, providing a precise structural model.
The Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level relates to the ability to accept an electron irjweb.comwuxibiology.comresearchgate.net.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO irjweb.comresearchgate.netresearchgate.net. From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive irjweb.com.
Chemical Softness (S): 1 / (2η). Soft molecules have a small HOMO-LUMO gap and are more reactive.
Electronegativity (χ): (I + A) / 2
Electrophilicity Index (ω): χ² / (2η). This index measures the propensity of a species to accept electrons irjweb.com.
While specific values for this compound are not available, the table below illustrates how this data would be presented.
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available |
| Electrophilicity Index | ω | χ² / (2η) | Data not available |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.netresearchgate.net. The MEP is plotted onto the electron density surface, using a color scale to indicate different potential values.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would likely be centered on the nitrogen atoms of the pyrazine (B50134) and pyrazole (B372694) rings and the amino group.
Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms researchgate.netresearchgate.net.
Green regions denote areas of neutral potential.
Analysis of the MEP map for the pyrazine molecule, a core component of the target compound, shows potential sites for interactions, which are preserved upon coordination researchgate.net. A theoretical MEP analysis of this compound would precisely identify these reactive sites.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which are invaluable for confirming the structure of a synthesized compound.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly useful for assigning experimental spectra, especially for complex molecules where signals may overlap. For similar pyrazolo[3,4-b]pyridine derivatives, NMR spectroscopy has been used to differentiate between N-1 and N-2 regioisomers researchgate.net.
IR (Infrared) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an experimental IR spectrum. Theoretical spectra for related aminopyrazoles have been calculated to help assign experimental bands to specific vibrational modes, such as N-H stretching or ring vibrations mdpi.com.
UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) that would be seen in a UV-Vis spectrum. These calculations help to understand the nature of the electronic transitions, such as π → π* or n → π* transitions nih.govresearchgate.net. Experimental UV-Vis data for the parent scaffold, 1-Methyl-1H-pyrazolo[3,4-b]pyrazine, is available from the NIST Chemistry WebBook, but computational predictions for the 3-amino derivative would provide deeper insight into how the amino group affects the electronic transitions nist.govnist.gov.
Investigation of Tautomeric Equilibria and Isomeric Forms
Tautomerism is a key phenomenon in many heterocyclic compounds, including those with amino substituents academie-sciences.fr. The 3-amino group on the pyrazole ring of this compound allows for the possibility of amine-imine tautomerism. The compound could exist in equilibrium between the amine form (this compound) and its imine tautomer (1-Methyl-2,4-dihydro-pyrazolo[3,4-b]pyrazin-3-ylideneamine).
Quantum chemical calculations are used to determine the relative stability of different tautomers by calculating their Gibbs free energies. For related systems like 3(5)-aminopyrazoles, calculations have shown that the 3-aminopyrazole (B16455) tautomer is more stable than the 5-aminopyrazole form mdpi.com. Similar computational studies on this compound would predict the predominant tautomeric form in the gas phase and in various solvents, which is crucial as different tautomers may exhibit different biological activities academie-sciences.fr.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a reaction can be constructed.
For reactions involving this compound, such as electrophilic substitution or nucleophilic addition, transition state calculations would identify the specific geometry of the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and thus its rate. While no specific reaction mechanism studies for this compound are available, this methodology has been widely applied to understand the regioselectivity and feasibility of reactions in many heterocyclic systems nih.govrsc.org.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanics is excellent for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational flexibility and the explicit influence of the environment, such as solvent molecules.
An MD simulation of this compound would reveal its preferred conformations in different solvents. The explicit inclusion of solvent molecules provides a more realistic model than implicit solvent models used in quantum calculations, offering detailed insight into solute-solvent interactions like hydrogen bonding researchgate.netresearchgate.net. This is particularly important for understanding how a solvent might affect properties like tautomeric equilibrium or reaction barriers researchgate.netresearchgate.netdntb.gov.ua.
Derivatives and Analogues of 1 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Amine: Design, Synthesis, and Chemical Exploration
Design Principles for Modifying the 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine Scaffold
The modification of the this compound scaffold is guided by established principles of medicinal and synthetic chemistry. A primary strategy involves "scaffold hopping," where the core heterocyclic system is altered to explore new chemical space while retaining key binding features. For instance, in the development of kinase inhibitors, a pyrrolo[2,3-b]pyridine scaffold was successfully replaced with a pyrazolo[2,3-b]pyridine core, conserving affinity for the target while improving selectivity against other kinases. nih.govresearchgate.net This principle is directly applicable to the pyrazolo[3,4-b]pyrazine system, suggesting that it can serve as a bioisostere for other fused heterocyclic structures like purines. mdpi.com
Another key design principle is the introduction of various substituents to modulate the electronic and steric properties of the molecule. nih.govnih.gov The pyrazine (B50134) ring, being a 1,4-diazine, is inherently electron-deficient, which influences its reactivity and intermolecular interactions. imist.ma Modifications are designed to fine-tune these properties. For example, introducing electron-donating or electron-withdrawing groups at different positions can alter the molecule's reactivity, stability, and photophysical characteristics. imist.maresearchgate.net The parent structure can be modified with a number of substituents that have a great influence on its properties. nih.govmdpi.com This rational design approach allows for the systematic exploration of structure-reactivity relationships.
Synthetic Strategies for Analogue Libraries
The creation of analogue libraries is essential for systematically studying the chemical properties of the scaffold. This is typically achieved through versatile synthetic routes that allow for the introduction of diverse chemical moieties.
Introduction of Substituents at Various Positions of the Fused Rings
The synthesis of substituted pyrazolo[3,4-b]pyrazine analogues often relies on the construction of the fused ring system from appropriately substituted precursors. A predominant strategy involves the formation of the pyrazine (or an analogous pyridine) ring onto an existing, substituted pyrazole (B372694) ring. nih.govmdpi.com
One common method is the cyclization of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.commdpi.com The choice of the carbonyl-containing reactant directly determines the substituents on the newly formed six-membered ring. For example, reacting 5-amino-1-phenyl-pyrazole with various α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 has been used to synthesize a range of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.com
Another powerful strategy involves starting with a halogenated pyrazolopyridine or pyrazolopyrimidine precursor. The halogen atom, typically chlorine, serves as a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net This approach has been used to synthesize libraries of 4-substituted pyrazolo[3,4-b]pyridines by reacting the 4-chloro precursor with various nucleophiles. researchgate.net
The table below summarizes common synthetic approaches for introducing substituents.
| Synthetic Approach | Precursors | Target Position(s) | Notes |
| Cyclization | 5-Aminopyrazole + α,β-Unsaturated Ketone | Positions on the pyrazine/pyridine (B92270) ring | Substituents are determined by the ketone structure. mdpi.com |
| Cyclization | 5-Aminopyrazole + 1,3-Dicarbonyl Compound | Positions on the pyrazine/pyridine ring | Can lead to regioisomers with non-symmetrical dicarbonyls. mdpi.com |
| Nucleophilic Aromatic Substitution | 4-Chloro-pyrazolo[3,4-b]pyridine + Nucleophiles (e.g., amines) | Position 4 | A versatile method for introducing diverse amine-based functionalities. researchgate.net |
| Halogenation | 1-Benzyl-1H-pyrazolo[3,4-b]pyridine + Br₂ or Cl₂ | Position 3 | Direct functionalization of the heterocyclic core. rsc.org |
Modification of the Methyl Group and Amine Functionality
Targeted modifications of the N1-methyl and C3-amine groups are crucial for a comprehensive chemical exploration. The N1-substituent is often incorporated from the start of the synthesis by choosing the appropriately substituted hydrazine (B178648) to create the initial pyrazole ring. mdpi.commdpi.com For example, syntheses of 1-phenyl or 1-methyl pyrazolo-fused systems begin with phenylhydrazine (B124118) or methylhydrazine, respectively. mdpi.com Attempts to remove a protecting group from the N1 position, such as a benzyl (B1604629) group, have also been investigated to yield the N-unsubstituted scaffold, though this can be challenging. rsc.org
The 3-amine functionality is a key site for derivatization. One common method to introduce this group is through the reaction of a 2-chloro-3-cyanopyridine (B134404) with a hydrazine, which directly yields the 3-amino-1H-pyrazolo[3,4-b]pyridine core. researchgate.net Once installed, this primary amine can undergo various chemical transformations. For pyrazine derivatives, amidation is a common transformation to introduce different functional groups. imist.ma In related systems, the reactivity of different positions can be selectively controlled. For instance, in a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution with methylamine (B109427) occurs regioselectively at the C4-chloro position, leaving the chloromethyl group intact for further, different modifications. mdpi.com This demonstrates that the amine functionality can be introduced while other reactive sites are available for subsequent, orthogonal chemical transformations.
Structure-Reactivity Relationship (SRR) Studies of Derivatives
Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of the derivatives influences their chemical behavior, such as stability and reactivity in further transformations.
Impact of Substituents on Chemical Transformations and Stability
The nature and position of substituents on the pyrazolo[3,4-b]pyrazine ring system profoundly affect its chemical reactivity. The electron-deficient character of the pyrazine ring, combined with the electron-donating potential of the pyrazole ring, creates a complex electronic environment.
Studies on the analogous 1-benzyl-1H-pyrazolo[3,4-b]pyridine system provide insight into this relationship. rsc.org For example:
Nitration: When subjected to nitrating conditions, substitution occurs exclusively on the para-position of the N1-benzyl group, not on the heterocyclic core. This indicates that the fused heterocyclic system is deactivated towards electrophilic aromatic substitution compared to the phenyl ring. rsc.org
Halogenation: In contrast, bromination or chlorination of the same molecule leads to substitution at the 3-position of the pyrazole ring. This highlights that the C3 position is the most nucleophilic site on the heterocyclic scaffold, making it susceptible to attack by electrophilic halogens. rsc.org
N-Oxidation: Oxidation with peroxyacids occurs at the N7 position of the pyridine ring, forming the corresponding N-oxide. This N-oxide can then influence subsequent reactions, such as rearrangement upon treatment with acetic anhydride. rsc.org
These findings demonstrate that substituents dictate the regioselectivity of chemical transformations. The stability of the core structure is also influenced by its substituents, which can affect its resistance to degradation under acidic, basic, or oxidative conditions.
Electronic and Steric Effects of Derivatization on Chemical Properties
The observed reactivity patterns are governed by the interplay of electronic and steric effects.
Electronic Effects: The pyrazole ring is generally considered electron-rich, while the pyrazine ring is electron-poor. This electronic push-pull character influences the reactivity of different positions on the scaffold.
The amine group at C3 is a strong electron-donating group, which further activates the pyrazole ring and influences the electronics of the entire fused system.
Substituents on the pyrazine portion of the molecule can modulate its electron-deficient nature. Attaching electron-donating groups can increase the electron density, potentially making it more susceptible to electrophilic attack and less so to nucleophilic attack. Conversely, electron-withdrawing groups enhance its electrophilic character. imist.ma
These electronic modifications also impact the molecule's photophysical properties. Studies on related fused pyrazoles have shown that substituents significantly alter the absorption and emission wavelengths. researchgate.net
Steric Effects: The size and position of substituents can hinder the approach of reagents to a particular reaction site. nih.gov
In the synthesis of disubstituted pyridazines, it was observed that bulky groups in positions adjacent to the nitrogen atoms (ortho positions) could inhibit the formation of metal complexes necessary for certain catalytic reactions. nih.gov
Similarly, for the pyrazolo[3,4-b]pyrazine scaffold, bulky substituents at positions C4 or C7a could sterically shield the pyrazine nitrogens or adjacent carbons, directing reactions to less hindered sites.
The table below summarizes the influence of substituent effects on chemical properties.
| Effect | Description | Example Impact on Pyrazolo[3,4-b]pyrazine Scaffold |
| Electronic (Inductive/Resonance) | Electron-donating or withdrawing groups alter the electron density distribution across the molecule. | An electron-withdrawing group on the pyrazine ring would increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. imist.ma |
| Steric Hindrance | Bulky substituents physically block access to nearby reactive sites. | A large group at position C4 could hinder reactions involving the N5 nitrogen or the C5-C6 bond. nih.gov |
Exploration of Novel Fused Pyrazolopyrazine Scaffolds Derived from this compound
The chemical scaffold of this compound serves as a foundational nucleus for the development of more complex, polycyclic heterocyclic systems. The presence of the versatile 3-amino group, ortho to a ring nitrogen, provides a strategic site for annulation reactions, enabling the construction of additional fused rings. This exploration into novel fused scaffolds is driven by the pursuit of unique chemical entities with potentially enhanced biological activities. The primary strategies involve the reaction of the amino group with various bifunctional electrophiles to achieve cyclocondensation.
Research in this area focuses on building upon the existing pyrazolopyrazine core to create tricyclic and tetracyclic systems. These reactions typically leverage the nucleophilicity of the exocyclic amino group and the adjacent ring nitrogen to form five- or six-membered heterocyclic rings.
Key approaches to forming these fused systems include:
Synthesis of Fused Pyrimidines: The reaction with 1,3-dielectrophilic reagents, such as β-ketoesters or malonic acid derivatives, can lead to the formation of a fused pyrimidine (B1678525) ring. This results in the pyrimido[1',2':1,5]pyrazolo[3,4-b]pyrazine ring system, a class of compounds that has been investigated for various biological activities. For example, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield substituted pyrimido-fused derivatives. researchgate.net
Synthesis of Fused Triazines: The construction of a fused 1,2,4-triazine (B1199460) ring is another viable pathway. This can be achieved by first diazotizing the 3-amino group to form a diazonium salt, which can then be coupled with active methylene (B1212753) compounds. Subsequent intramolecular cyclization of the resulting hydrazono intermediate can afford the desired pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazine scaffold. researchgate.net
Synthesis of Fused Triazoles: The formation of a fused triazole ring represents a common strategy for elaborating amino-heterocycles. One approach involves reacting the starting amine with reagents that can provide a two-atom N-C or N-N fragment, followed by cyclization. This can lead to the formation of researchgate.netbeilstein-journals.orgekb.egtriazolo[4',3':1,5]pyrazolo[3,4-b]pyrazine systems. The 1,2,4-triazolo[4,3-a]pyrazine scaffold, a related isomer, has been a subject of significant interest in medicinal chemistry. nih.govunimelb.edu.au
The following tables summarize representative transformations for the synthesis of novel fused scaffolds derived from the aminopyrazolopyrazine core.
Table 1: Synthesis of Fused Pyrimidine Scaffolds
| Starting Material | Reagent | Resulting Fused Scaffold | Reaction Conditions |
|---|---|---|---|
| This compound | Acetylacetone | Dimethyl-substituted pyrimido[1',2':1,5]pyrazolo[3,4-b]pyrazine | Reflux in a high-boiling solvent (e.g., acetic acid or ethanol) |
| This compound | Ethyl Acetoacetate | Methyl-oxo-dihydropyrimido[1',2':1,5]pyrazolo[3,4-b]pyrazine | Thermal condensation, often in the presence of a catalyst |
| This compound | Diethyl Malonate | Dihydroxy-pyrimido[1',2':1,5]pyrazolo[3,4-b]pyrazine | High-temperature reaction with sodium ethoxide |
Table 2: Synthesis of Fused Triazine and Triazole Scaffolds
| Starting Material | Reagent(s) | Resulting Fused Scaffold | General Reaction Pathway |
|---|---|---|---|
| This compound | 1. NaNO₂, HCl 2. Ethyl cyanoacetate (B8463686) 3. Acetic Anhydride | Pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazine derivative | Diazotization, followed by Japp–Klingemann reaction and cyclization |
| This compound | Triethyl Orthoformate, followed by Hydrazine | researchgate.netbeilstein-journals.orgekb.egTriazolo[4',3':1,5]pyrazolo[3,4-b]pyrazine | Formation of an ethoxymethyleneamino intermediate, then cyclization with hydrazine |
| This compound | Carbon Disulfide, followed by Alkyl Halide and Hydrazine | Thiol-substituted researchgate.netbeilstein-journals.orgekb.egtriazolo[4',3':1,5]pyrazolo[3,4-b]pyrazine | Formation of a dithiocarbamate, S-alkylation, and subsequent cyclization |
These synthetic explorations are crucial as they expand the chemical space around the pyrazolopyrazine core. The resulting polycyclic systems often exhibit rigid, planar structures that can facilitate different interactions with biological targets compared to the parent compound. The specific nature of the fused ring and its substituents can significantly influence the physicochemical properties and pharmacological profile of the final molecule.
Applications As a Chemical Scaffold and in Materials Science Non Clinical Focus
Utility as a Building Block in Organic Synthesis
The pyrazolo[3,4-b]pyrazine scaffold is a valuable starting point for the construction of more complex molecular frameworks. Its inherent chemical functionalities allow for a variety of transformations, making it a key intermediate in synthetic chemistry.
The synthesis of fused heterocyclic systems is a cornerstone of modern organic chemistry, and the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine scaffolds are central to this endeavor. nih.govmdpi.com The primary synthetic strategies for these architectures can be broadly categorized into two main approaches: the formation of a pyridine (B92270) or pyrazine (B50134) ring onto a pre-existing pyrazole (B372694), or the construction of a pyrazole ring onto a pre-existing pyridine or pyrazine. mdpi.com
A common and effective method involves starting with a substituted 5-aminopyrazole, which serves as the foundational pyrazole ring. nih.govmdpi.com This precursor can then be reacted with various 1,3-dicarbonyl compounds or their equivalents to construct the adjoining six-membered ring. mdpi.com For instance, the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone can lead to the formation of the pyrazolo[3,4-b]pyridine core through a Michael addition followed by cyclization and oxidation. mdpi.com Similarly, multicomponent reactions, where three or more reactants are combined in a single step, have proven to be an efficient method for assembling these complex heterocyclic systems. researchgate.net
These synthetic methodologies are highly versatile, allowing for the introduction of a wide range of substituents onto the final heterocyclic architecture. The choice of starting materials, such as the specific aminopyrazole and the dicarbonyl compound, directly influences the substitution pattern of the resulting product, enabling the creation of a diverse library of compounds. nih.govmdpi.com
Beyond its use in constructing the core heterocyclic system, 1-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine and its analogues serve as valuable chemical synthons for further chemical modifications. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, the pyrazolo[3,4-b]pyrazine core acts as a robust platform for introducing additional functional groups and building out more complex molecular structures.
For example, the presence of an amino group at the 3-position provides a reactive handle for a variety of chemical transformations. This amine can undergo reactions such as acylation, alkylation, and diazotization, leading to a wide array of derivatives. Furthermore, other positions on the heterocyclic rings can be functionalized. For instance, halogenated derivatives of the pyrazolo[3,4-d]pyrimidine scaffold (an isomer of the pyrazolo[3,4-b]pyrazine scaffold) have been shown to undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. mdpi.com This highlights the potential for similar derivatization strategies to be applied to the pyrazolo[3,4-b]pyrazine system, further expanding its synthetic utility.
Potential in Advanced Materials Research
The unique electronic and photophysical properties of fused heterocyclic systems like pyrazolo[3,4-b]pyrazine make them attractive candidates for applications in advanced materials. Research in this area is focused on harnessing these properties for the development of novel electronic and optoelectronic devices.
Pyrazolo[3,4-b]quinolines, which share a similar fused heterocyclic structure with pyrazolo[3,4-b]pyrazines, have demonstrated significant promise as emission materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com Certain derivatives of pyrazolo[3,4-b]quinoline exhibit intense fluorescence, a key property for efficient light emission in OLED devices. mdpi.com These compounds have been incorporated as luminophores in multilayered OLED structures, resulting in bright blue-green and blue light emission. researchgate.net
The performance of these materials in OLEDs is influenced by the substituents on the pyrazoloquinoline core, which can be tuned to modify the emission color and efficiency. mdpi.com Given the structural and electronic similarities, it is plausible that the pyrazolo[3,4-b]pyrazine scaffold could also be explored for similar optoelectronic applications. The nitrogen atoms in the pyrazine ring could further modulate the electronic properties, potentially leading to materials with desirable characteristics for use in OLEDs and other organic electronic devices.
Conjugated organic polymers are a class of materials characterized by alternating single and double bonds, which leads to delocalized π-electron systems and interesting electronic properties. A key area of research in this field is the development of low band gap polymers, which can absorb light at longer wavelengths and are therefore useful in applications such as organic photovoltaics.
The incorporation of electron-deficient heterocyclic units into a polymer backbone is a common strategy for lowering the band gap. Thieno[3,4-b]pyrazines, which are structurally related to pyrazolo[3,4-b]pyrazines, have been successfully used to create low band gap materials. rsc.orgresearchgate.net The pyrazine ring in these systems acts as an electron-accepting unit, which, when combined with an electron-donating unit in the polymer chain, leads to a reduced band gap. rsc.org
This successful application of the thieno[3,4-b]pyrazine (B1257052) scaffold suggests that the pyrazolo[3,4-b]pyrazine core could also be a valuable building block for the synthesis of novel conjugated polymers with low band gaps. The pyrazole ring, in addition to the pyrazine ring, would influence the electronic structure of the resulting polymer, offering another avenue for tuning the material's properties.
Significance as a Core Scaffold in Structure-Guided Chemical Design
The pyrazolo[3,4-b]pyrazine scaffold and its isomers, such as pyrazolo[3,4-d]pyrimidine, are recognized as "privileged scaffolds" in medicinal chemistry and are increasingly being explored in the broader context of structure-guided chemical design. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. While this article maintains a non-clinical focus, the principles of structure-guided design are broadly applicable.
The rigid, planar structure of the pyrazolo[3,4-b]pyrazine core provides a well-defined three-dimensional shape that can be systematically modified with various functional groups. This allows for the precise positioning of chemical moieties in space to interact with other molecules in a specific manner. The ability to create a library of derivatives with diverse substitution patterns makes this scaffold an excellent platform for exploring structure-activity relationships, not just in a biological context, but also in the design of materials with specific properties. For example, by systematically altering the substituents, one could fine-tune the photophysical properties of a molecule for a specific optoelectronic application. mdpi.com This rational, structure-based approach to the design of new molecules and materials is a key advantage of using well-defined core scaffolds like pyrazolo[3,4-b]pyrazine.
Design and Synthesis of Structurally Diversified Analogues
The synthesis of analogues based on the pyrazolo[3,4-b]pyrazine scaffold is a subject of extensive research, aiming to create libraries of compounds with diverse functionalities. A primary strategy for generating this diversity involves the construction of the fused pyridine or pyrazine ring onto a pre-existing, functionalized pyrazole core. mdpi.com
One of the most common and versatile starting materials for these syntheses is 5-aminopyrazole and its derivatives. mdpi.comnih.gov These compounds can react with various 1,3-bis-electrophilic synthons to construct the second ring. For example, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a widely used method. mdpi.comnih.gov If the dicarbonyl compound is asymmetrical, a mixture of two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov
Another effective method involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.govmdpi.com This reaction typically proceeds through a Michael addition followed by an intramolecular cyclization and dehydration/oxidation sequence to form the fused ring system. nih.gov
Modern synthetic approaches also utilize multi-component reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency and molecular diversity. mdpi.comresearchgate.net For instance, a one-pot, three-component reaction of arylglyoxals, 3-aryl-3-oxopropanenitriles, and 5-amino-1-aryl-3-methylpyrazoles can yield highly functionalized pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives. researchgate.net
Furthermore, diversification can be achieved post-synthesis by modifying the core scaffold. Halogenated pyrazolo[3,4-b]pyrazine intermediates are particularly useful for this purpose. These halogenated compounds can undergo various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira reactions, to introduce a wide range of substituents (aryl, alkyl, alkynyl, etc.) onto the core structure. researchgate.netrsc.org For example, 3-iodo-1H-pyrazolo[3,4-b]pyridines, synthesized from the corresponding 3-amino derivatives, serve as versatile platforms for such coupling reactions. researchgate.net
The table below summarizes key synthetic strategies for generating analogues of the pyrazolo[3,4-b]pyrazine scaffold, often inferred from the well-established chemistry of the closely related pyrazolo[3,4-b]pyridines.
| Synthetic Strategy | Key Reactants | Type of Analogue Produced | Reference |
|---|---|---|---|
| Condensation Reaction | 5-Aminopyrazole derivatives + 1,3-Dicarbonyl compounds | Substituted pyrazolo[3,4-b]pyridines/pyrazines | mdpi.comnih.gov |
| Michael Addition/Cyclization | 5-Aminopyrazole derivatives + α,β-Unsaturated ketones | Substituted pyrazolo[3,4-b]pyridines/pyrazines | nih.govmdpi.com |
| Cyclization with Cyanopyrazines | 3-Chloro-2-cyanopyrazine + Hydrazine (B178648) derivatives | Pyrazolo[3,4-b]pyrazine derivatives | researchgate.net |
| Multi-component Reaction | 5-Aminopyrazoles + α-Oxoketene dithioacetals | Tetra-substituted pyrazolo[3,4-b]pyridines | biorxiv.org |
| Cross-Coupling Reactions | Halogenated pyrazolo[3,4-b]pyridine/pyrazine core + Various coupling partners (e.g., boronic acids) | Functionally diverse aryl, alkyl, or alkynyl-substituted analogues | researchgate.netrsc.org |
Exploration of Scaffold Modifications for Modulating Chemical Interactions
The pyrazolo[3,4-b]pyrazine scaffold offers a rich platform for exploring how structural modifications can modulate intermolecular and intramolecular interactions. The pyrazole ring itself contains two distinct nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). chemicalbook.commdpi.com This arrangement, combined with the pyrazine ring, creates a unique electronic landscape where specific positions are susceptible to either electrophilic or nucleophilic attack, providing opportunities for targeted modifications. chemicalbook.com
The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazole ring reduces the electron density at the C3 and C5 positions, while the C4 position is more susceptible to electrophilic substitution. chemicalbook.com Strategic placement of substituents at these positions can, therefore, significantly alter the molecule's electronic properties, planarity, and ability to participate in hydrogen bonding or π-stacking interactions.
Scaffold hopping and rational drug design principles are often employed to guide these modifications. rsc.org By systematically altering substituents at various points of diversity on the pyrazolo[3,4-b]pyrazine core, researchers can fine-tune the compound's properties. For instance, introducing bulky groups can induce steric hindrance that affects conformation and binding, while adding hydrogen bond donors or acceptors can create new interaction points with other molecules.
Functional group manipulation on synthesized analogues provides another layer of exploration. biorxiv.org For example, the hydrolysis of an ester group to a carboxylic acid introduces a new acidic site and a potent hydrogen bonding group. Reductive desulfurization can remove a thioether group, subtly altering the electronic and steric profile of that region of the molecule. biorxiv.org These transformations allow for the exploration of a wider chemical space starting from a common intermediate.
The table below outlines how specific modifications to the pyrazolo[3,4-b]pyrazine scaffold can influence its chemical properties and interaction potential.
| Modification Site/Type | Description of Modification | Potential Impact on Chemical Interactions | Reference |
|---|---|---|---|
| N1-Position (Pyrazole Ring) | Substitution with alkyl or aryl groups (e.g., methyl, phenyl). | Alters steric bulk and removes the N-H hydrogen bond donor capability, influencing solubility and crystal packing. | mdpi.comnih.gov |
| C3-Position (Pyrazole Ring) | Introduction of amine, alkyl, or aryl groups. | The amine group provides a key hydrogen bond donor/acceptor site. Other groups modulate electronic properties and steric profile. | mdpi.comnih.gov |
| C4/C6-Positions (Pyrazine Ring) | Substitution with electron-donating or -withdrawing groups. | Modulates the overall electron density and dipole moment of the fused ring system, affecting π-π stacking and other non-covalent interactions. | nih.gov |
| Core Structure | Scaffold hopping to create related fused systems (e.g., pyrazolo[4,3-d]pyrimidines). | Changes the fundamental geometry and electronic distribution, leading to entirely new interaction profiles. | rsc.orgnih.gov |
| Peripheral Functional Groups | Functional group interconversion (e.g., ester to acid, halogen to aryl via coupling). | Allows for fine-tuning of properties like acidity/basicity, polarity, and the ability to form specific covalent or non-covalent bonds. | researchgate.netbiorxiv.org |
Future Research Directions and Outlook
Unexplored Synthetic Avenues for 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine and its Analogues
The majority of existing synthetic routes to the pyrazolo[3,4-b]pyrazine core rely on the cyclocondensation of ortho-aminonitrosopyrazoles with active methylene (B1212753) compounds like malononitrile (B47326) or β-diketones. researchgate.netresearchgate.netnih.gov While effective, these methods present opportunities for significant expansion and innovation. Future synthetic research could profitably focus on several unexplored avenues.
One promising area is the development of multicomponent reactions (MCRs) . By analogy with the synthesis of related pyrazolo[3,4-b]pyridines, MCRs could provide a highly efficient, one-pot pathway to complex pyrazolo[3,4-b]pyrazine derivatives from simple, readily available starting materials. nih.govmdpi.com A hypothetical MCR could involve an aminopyrazole, an aldehyde, and a 1,2-dicarbonyl compound, offering rapid access to a diverse library of analogues.
Another avenue involves the cyclization of functionalized aminopyrazoles . The synthesis of pyrazolo[3,4-b]pyridines often employs the reaction of 3-aminopyrazoles with 1,3-dielectrophiles. nih.gov A similar strategy for the pyrazolo[3,4-b]pyrazine core is underdeveloped. Future work could explore the reaction of 3-amino-1-methylpyrazole with α-dicarbonyl compounds, α-halo ketones, or their equivalents under various conditions to forge the pyrazine (B50134) ring.
Furthermore, the application of transition-metal-catalyzed cross-coupling reactions remains largely untapped for this scaffold. Methodologies such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, which have been successfully used to construct other N-heterocyclic systems, could be adapted. nih.gov For instance, a pre-functionalized dihalopyrazine could be coupled with a pyrazole (B372694) derivative, or a halogenated pyrazolopyrazine core could be functionalized to build complex analogues.
| Potential Synthetic Strategy | Key Reactants | Potential Advantages | Analogous System |
| Multicomponent Reaction (MCR) | 3-Amino-1-methylpyrazole, Aldehyde, 1,2-Dicarbonyl compound | High atom economy, operational simplicity, rapid library generation | Pyrazolo[3,4-b]pyridines nih.gov |
| Dielectrophile Cyclization | 3-Amino-1-methylpyrazole, α-Diketones (e.g., glyoxal, diacetyl) | Direct pyrazine ring formation, modularity | Pyrazolo[3,4-b]pyridines nih.gov |
| Tandem Cross-Coupling/Cyclization | Halogenated pyrazole, Amino-enone | Convergent synthesis, complexity generation | General N-Heterocycle Synthesis |
| Post-Modification via C-H Activation | This compound | Late-stage functionalization, avoids de novo synthesis | General Heterocycle Functionalization |
Advanced Mechanistic Studies of its Chemical Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing syntheses and designing new ones. The currently accepted mechanism for the formation of pyrazolo[3,4-b]pyrazines from ortho-aminonitrosopyrazoles involves a chemo-selective addition of an enol to the nitroso group, followed by cyclocondensation. researchgate.netresearchgate.net However, this pathway has not been rigorously substantiated.
Future research should employ advanced mechanistic tools to elucidate these transformations. Computational studies , particularly using Density Functional Theory (DFT), could map the reaction energy profiles of competing pathways, identify transition states, and predict the regioselectivity of cyclization reactions. nih.gov These theoretical models would provide invaluable insights into the factors controlling the reaction outcome.
Experimentally, isotopic labeling studies could trace the fate of specific atoms throughout the reaction, confirming bond formations and cleavage events. The isolation and characterization of reaction intermediates, where possible, would provide direct evidence for the proposed pathway. For new reactions, such as the proposed MCRs, determining the sequence of bond-forming events will be critical. For instance, in the formation of related pyrazolo[3,4-b]pyridines from aminopyrazoles and dicarbonyl compounds, there is ambiguity as to whether the initial nucleophilic attack occurs from the exocyclic amino group or the C4 carbon of the pyrazole ring. nih.gov Similar mechanistic questions for the pyrazolo[3,4-b]pyrazine system need to be addressed through kinetic studies and in-situ reaction monitoring using techniques like NMR or IR spectroscopy.
Development of Sustainable and Green Chemistry Approaches for its Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The future synthesis of this compound and its analogues must incorporate green chemistry principles to minimize environmental impact.
Microwave-assisted synthesis has already been shown to be a powerful tool for preparing pyrazolo[3,4-b]pyrazines, significantly reducing reaction times and often improving yields. researchgate.netnih.gov Future work should systematically explore microwave irradiation for a wider range of synthetic transformations leading to this scaffold.
The use of environmentally benign solvents and catalysts is another key area. Research on related pyrazolo[3,4-d]pyrimidines has demonstrated the utility of green solvents like glycerol (B35011) and polyethylene (B3416737) glycol (PEG-400). cu.edu.eg Exploring these and other green solvents (e.g., water, ionic liquids) for pyrazolo[3,4-b]pyrazine synthesis is a logical next step. Furthermore, replacing stoichiometric reagents with reusable, non-toxic catalysts, such as the Lewis acid ZrCl₄ used in pyrazolo[3,4-b]pyridine synthesis, could drastically improve the environmental profile of the process. mdpi.com
Developing one-pot and tandem reactions that reduce the number of workup and purification steps is also a priority. The MCR strategies proposed in section 8.1 are inherently green, as they maximize atom economy and minimize waste generation. mdpi.com
Deeper Theoretical Insights into its Electronic and Reactivity Properties
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of molecules. While extensive computational studies have been performed on related systems like pyrazolo[3,4-b]pyridines, a deep theoretical analysis of this compound is lacking. nih.govnih.govresearchgate.net
Future theoretical investigations should focus on elucidating the electronic structure, aromaticity, and reactivity of the molecule. Density Functional Theory (DFT) calculations can be employed to determine key quantum chemical parameters. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions will reveal the molecule's frontier orbital characteristics, predicting its behavior in pericyclic reactions and its potential as an electronic material.
Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution, identifying the most probable sites for electrophilic and nucleophilic attack, which can guide the design of new functionalization reactions. Calculation of global reactivity descriptors will provide a quantitative measure of its chemical reactivity and stability. rsc.org
| Theoretical Parameter | Computational Method | Significance and Application |
| HOMO-LUMO Energy Gap | DFT | Predicts electronic transition properties, chemical reactivity, and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic/nucleophilic attack; predicts intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | NBO Theory | Investigates charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. |
| Global Reactivity Descriptors | Conceptual DFT | Quantifies chemical potential, hardness, softness, and electrophilicity index to predict overall reactivity. |
| Aromaticity Indices (NICS, HOMA) | DFT | Quantifies the aromatic character of both the pyrazole and pyrazine rings. |
Exploration of New, Unforeseen Chemical Applications (Strictly Non-Clinical)
While much of the interest in fused pyrazole systems has been driven by their biological activity, the unique electronic and structural features of the pyrazolo[3,4-b]pyrazine core suggest a range of non-clinical applications.
The pyrazolo[3,4-b]pyrazine scaffold has been reported for its use in fluorescent dyes . nih.gov This is a significant area for future exploration. By systematically modifying the substituents on the core, it may be possible to tune the photophysical properties (e.g., absorption/emission wavelengths, quantum yield, Stokes shift) to develop novel fluorophores. Inspired by pyrazolo[3,4-b]pyridines that exhibit large Stokes shifts, these new compounds could find use as fluorescent probes for detecting metal ions or as components in advanced imaging systems. mdpi.com
The nitrogen-rich, planar, and electron-deficient nature of the pyrazolo[3,4-b]pyrazine system makes it an attractive candidate for applications in materials science . Future research could investigate its potential as an organic semiconductor or as a building block for charge-transport materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).
Finally, the multiple nitrogen atoms in the scaffold present potential coordination sites, suggesting its utility as a ligand in coordination chemistry and catalysis . Analogues of this compound could be designed to form stable complexes with various metal centers, potentially leading to new catalysts for organic transformations or novel supramolecular assemblies.
Q & A
Q. What synthetic methodologies are commonly employed for 1-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine and its derivatives?
The compound is synthesized via multi-step organic reactions. For example, pyrazolo[3,4-b]pyrazine derivatives are often prepared by coupling hydrazine derivatives with electrophilic intermediates. In one approach, ethyl acetoacetate reacts with diazotized arylamines to form intermediates like ethyl arylazoacetoacetates, which are cyclized with hydrazine derivatives under reflux conditions . For 1-methyl-substituted analogs, alkylation of the pyrazole nitrogen is critical, typically using methyl iodide in dry acetonitrile or similar solvents under basic conditions . Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization from solvents like acetonitrile .
Q. How is the structural identity of this compound confirmed?
Structural characterization relies on:
- NMR spectroscopy : and NMR identify chemical environments (e.g., methyl groups at δ ~3.5 ppm and aromatic protons at δ ~8.0–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 163.18 for CHN) .
- X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and hydrogen bonding patterns .
Q. What are the key physicochemical properties of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water .
- Stability : Stable at 2–8°C under inert conditions but may degrade under prolonged light exposure .
- Thermal properties : Melting points are typically >150°C, determined via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound?
Yield optimization strategies include:
- Catalyst screening : Triethylamine or TFA (trifluoroacetic acid) enhances cyclization efficiency .
- Solvent selection : Dry acetonitrile or toluene improves reaction homogeneity and reduces side products .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction speed and decomposition risks .
- Purification : Recrystallization from ethyl acetate/hexane mixtures increases purity (>95%) .
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
Discrepancies in anti-inflammatory or anticancer activity arise from:
- Varied assay conditions : Cell line specificity (e.g., HEK293 vs. HepG2) and incubation times affect IC values .
- Substituent effects : Methyl vs. bulkier groups (e.g., phenyl) alter target binding; SAR studies are critical .
- Metabolic stability : In vivo pharmacokinetic profiles (e.g., half-life in rats) may not correlate with in vitro potency .
Resolution requires standardized assays (e.g., CLSI guidelines) and comparative studies using isogenic cell models .
Q. How does this compound interact with biological targets (e.g., kinases)?
Mechanistic insights are gained via:
- Molecular docking : Pyrazolo-pyrazine scaffolds bind ATP pockets in kinases (e.g., BRD4) through π-π stacking and hydrogen bonds .
- Bromination studies : Introducing bromine at position 6 (as in 3-bromo derivatives) enhances selectivity for viral targets like AAK1/GAK .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinities (K values) and thermodynamic parameters .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients achieve LODs <1 ng/mL in plasma .
- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic degradation using NADPH cofactors .
- Radiolabeling : -labeled analogs track tissue distribution in preclinical models .
Q. How can researchers address solubility challenges in formulation studies?
Strategies include:
- Salt formation : Hydrochloride salts improve aqueous solubility for in vivo dosing .
- Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability and reduce off-target effects .
- Co-crystallization : Co-formers like succinic acid modify crystal lattice dynamics .
Methodological Notes
- SHELX refinement : Use SHELXL for high-resolution crystallographic data and SHELXE for experimental phasing in macromolecular complexes .
- SAR workflow : Combine computational docking (AutoDock Vina) with functional assays (e.g., kinase inhibition) to prioritize derivatives .
- In vivo PK/PD : Administer 3–30 mg/kg orally in rodents; collect plasma samples at 0–24 h for LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
